![molecular formula C49H44F2N4O5S B592815 N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide CAS No. 337307-06-9](/img/structure/B592815.png)
N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide
Overview
Description
The 85 kD cytosolic phospholipase A2α (cPLA2α) selectively hydrolyzes arachidonic acid from the sn-2 position of membrane phospholipids, generating substrate for eicosanoids and platelet-activating factor. RSC-3388 is a pyrrolidine derivative that acts as a potent inhibitor of cPLA2α, suppressing both recombinant human cPLA2 in vitro (IC50 = 1.8 nM) and cellular PLA2 activity in cells stimulated with the calcium ionophore A23187 (IC50 = 22 nM). In the human acute monocytic leukemia cell line THP-1, RSC-3388 blocks the production of prostaglandin E2 (IC50 = 31 nM) and leukotriene C4 (IC50 = 13 nM). RSC-3388 also reduces skin inflammation in murine models of atopic dermatitis, presumably through its inhibitory effects on cPLA2.
Scientific Research Applications
Design and Synthesis for Anticancer Evaluation A study conducted by Ravinaik et al. (2021) in the field of organic chemistry involved the design and synthesis of related compounds with potential anticancer properties. These compounds were tested against various cancer cell lines, showcasing moderate to excellent anticancer activity. This study highlights the importance of structural design in developing potential therapeutic agents (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Innovative Synthesis Techniques Another significant application lies in the innovative synthesis techniques. Stanovnik et al. (2002) described the preparation of certain compounds leading to 1,4-dihydropyridine derivatives. Their work illustrates the versatile methods of synthesizing complex molecules, which could be applicable in the synthesis of N-[(4-{([1,1'-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide (B. Stanovnik, A. Hvala, Lucija Jukic Sorsak, Gorazd Soršak, Urška Bratušek, J. Svete, N. Lah, I. Leban, 2002).
Alternative Product Synthesis Krauze et al. (2007) explored the synthesis of alternative products through a one-pot cyclocondensation, demonstrating the chemical versatility and potential for discovering new compounds with diverse biological activities. This research underscores the scope for generating novel compounds that might have applications in various fields of biomedical research (A. Krauze, M. Vilums, L. Sīle, G. Duburs, 2007).
Mechanism of Action
Target of Action
The primary target of RSC-3388 is cytosolic phospholipase A2 alpha (cPLA2α) . cPLA2α is a key mediator of tumorigenesis and has been identified as a selective target to increase chemosensitivity in cervical cancer .
Mode of Action
RSC-3388 acts as a potent and specific inhibitor of cPLA2α . It interacts with cPLA2α, inhibiting its function and leading to a decrease in the levels of cPLA2α . This results in increased chemosensitivity in cervical cancer cells .
Biochemical Pathways
The inhibition of cPLA2α by RSC-3388 affects the β-catenin signaling pathway . This pathway is critically involved in the molecular mechanism of cPLA2α’s action in cervical cancer . By suppressing β-catenin signaling, RSC-3388 helps to increase chemosensitivity in cervical carcinoma .
Result of Action
The inhibition of cPLA2α by RSC-3388 leads to increased chemosensitivity in cervical cancer cells . This is demonstrated by the fact that chemotherapeutic agents achieved 100% inhibition efficacy in cPLA2α-depleted cervical cancer cells . Furthermore, RSC-3388 has been shown to significantly reduce the levels of interleukin-1β, macrophage inflammatory protein-1α (MIP-1α), and MIP-1β in a TNCB-induced mouse model .
Action Environment
It is known that the efficacy of rsc-3388 can be influenced by the cellular environment, such as the levels of cpla2α in cervical cancer cells .
properties
IUPAC Name |
N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPTWMZQPZWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44F2N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693969 | |
| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
CAS RN |
337307-06-9 | |
| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RSC-3388 interact with its target, cPLA2α, and what are the downstream effects of this interaction in the context of skin inflammation?
A1: RSC-3388 acts as a potent and selective inhibitor of cPLA2α []. cPLA2α is an enzyme that plays a key role in the inflammatory cascade by hydrolyzing membrane phospholipids to release arachidonic acid. This arachidonic acid is then further metabolized into pro-inflammatory mediators like prostaglandins and leukotrienes.
Q2: What is the evidence for RSC-3388's potential in treating atopic dermatitis?
A2: Research indicates that RSC-3388 holds promise for treating atopic dermatitis. In a study using a mouse model of atopic dermatitis-like skin lesions induced by repeated application of mite antigen, topical application of RSC-3388 significantly reduced the severity of skin lesions []. Furthermore, the study observed increased expression of cPLA2α in the skin lesions of the mouse model, further supporting the involvement of cPLA2α in the pathogenesis of atopic dermatitis []. These findings suggest that RSC-3388, by inhibiting cPLA2α, could potentially alleviate the symptoms of atopic dermatitis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



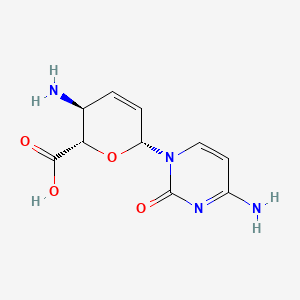
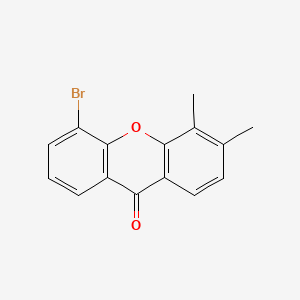


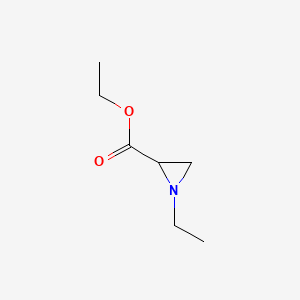
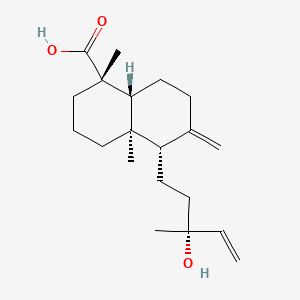
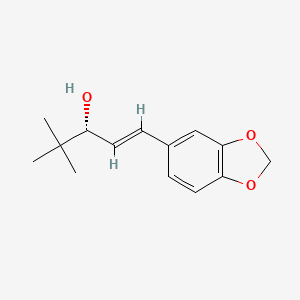

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
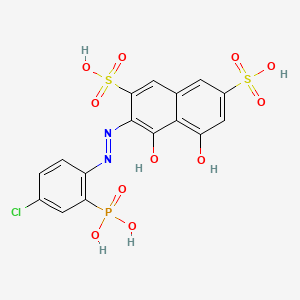

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)